molecular formula C22H23FN6O2 B6450481 6-cyclopropyl-5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549047-53-0

6-cyclopropyl-5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B6450481
CAS RN: 2549047-53-0
M. Wt: 422.5 g/mol
InChI Key: AQTTVWWJOBYEFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the literature, imidazole compounds are generally synthesized using glyoxal and ammonia . Other methods may involve the use of substituted phenoxy quinoline .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Imidazole, a key component of this molecule, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

Imidazole, a component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The physical and chemical properties of the specific compound “6-cyclopropyl-5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one” are not detailed in the literature.

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives , there is potential for further exploration and development of compounds like “6-cyclopropyl-5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one”. Future research could focus on synthesizing this compound and studying its biological activities.

properties

IUPAC Name

4-cyclopropyl-5-fluoro-2-[4-[4-(imidazol-1-ylmethyl)benzoyl]piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O2/c23-18-19(16-5-6-16)25-22(26-20(18)30)29-11-9-28(10-12-29)21(31)17-3-1-15(2-4-17)13-27-8-7-24-14-27/h1-4,7-8,14,16H,5-6,9-13H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTTVWWJOBYEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-5-fluoro-2-[4-[4-(imidazol-1-ylmethyl)benzoyl]piperazin-1-yl]-1H-pyrimidin-6-one

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